Fas C-Terminal Tripeptide

Vue d'ensemble

Description

Fas C-Terminal Tripeptide is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fas C-Terminal Tripeptide typically involves multiple steps, each requiring precise reaction conditions. The process often begins with the protection of functional groups to prevent unwanted reactions. Key steps include:

Protection of Hydroxyl Groups: Using protecting agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) to protect hydroxyl groups.

Formation of Amide Bonds: Employing coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form amide bonds between amino acids.

Deprotection: Removing protecting groups under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by sequentially adding amino acids to a growing peptide chain. This method ensures high purity and yield, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

Fas C-Terminal Tripeptide undergoes various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) to introduce oxygen-containing functional groups.

Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) to reduce carbonyl groups to alcohols.

Substitution: Performing nucleophilic substitution reactions with reagents like sodium azide (NaN₃) to replace leaving groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), room temperature.

Reduction: Sodium borohydride (NaBH₄), methanol as solvent.

Substitution: Sodium azide (NaN₃), dimethylformamide (DMF) as solvent.

Major Products

The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols.

Applications De Recherche Scientifique

Cancer Treatment

Fas C-Terminal Tripeptide has been investigated for its potential in cancer therapies due to its ability to induce apoptosis in cancer cells. Notable findings include:

- The direct microinjection of SLV into colon cancer cell lines led to significant apoptotic effects, demonstrating its potential as a therapeutic agent in cancer treatment .

- Structural modifications have been shown to improve its efficacy in inducing apoptosis, making it a candidate for further development as an anti-cancer drug .

Anti-inflammatory Properties

The peptide's ability to modulate immune responses suggests potential applications in treating inflammatory diseases. For instance:

- Prodrug formulations of this compound have been developed to enhance stability and reduce toxicity while maintaining therapeutic efficacy against inflammatory conditions .

Study on Apoptosis Induction

In a study examining the effects of this compound on colon cancer cells expressing both Fas and FAP-1, researchers demonstrated that:

- The peptide induced apoptosis in a dose-dependent manner when combined with anti-Fas antibodies.

- Structural modifications that increased hydrophobicity at the N-terminus significantly enhanced apoptotic induction, suggesting avenues for optimizing peptide design for therapeutic use .

Prodrug Development

Research into prodrug formulations linked to this compound showed:

- Improved specificity and reduced toxicity compared to free therapeutic agents.

- Enhanced stability in serum conditions, allowing targeted delivery upon activation by specific enzymes associated with target cells .

Comparative Data Table

Mécanisme D'action

The mechanism of action of Fas C-Terminal Tripeptide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their catalytic activity and affecting metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fas C-Terminal Tripeptide: Similar in structure but may differ in the position or type of functional groups.

This compound: Another analog with slight variations in the amino acid sequence.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct biological activities and chemical reactivity compared to its analogs.

Activité Biologique

Fas C-terminal tripeptide, specifically Ac-Ser-Leu-Val (Ac-SLV), is a significant bioactive peptide derived from the Fas receptor, a member of the tumor necrosis factor receptor superfamily. This tripeptide plays a crucial role in apoptosis, particularly in cancer biology, where it has been shown to influence tumor cell sensitivity to apoptosis through its interaction with Fas-associated phosphatase-1 (FAP-1). This article explores the biological activity of this compound, including its structural requirements, mechanisms of action, and relevant case studies.

Structural Requirements and Mechanisms

The biological activity of the this compound is heavily dependent on its structure. Research indicates that the presence of specific amino acids within the tripeptide is essential for its function:

- C-Terminal Amino Acids : The last three amino acids (Ser-Leu-Val) are critical for binding to FAP-1 and facilitating apoptosis. The interaction between Fas and FAP-1 inhibits Fas signaling, which can lead to resistance against apoptosis in certain cancer cells .

- Hydrophobic Groups : Modifications that introduce hydrophobic groups to the N-terminal region of Ac-SLV enhance its potency. For instance, attaching a phenylaminocarbonyl group significantly increases its effectiveness in inducing apoptosis .

Upon binding to FAP-1, the this compound disrupts the inhibitory interaction between Fas and FAP-1. This blockade allows for enhanced signaling through the Fas pathway, leading to increased apoptosis in cancer cells that would otherwise resist this process. Specifically:

- Induction of Apoptosis : Direct microinjection of Ac-SLV into colon cancer cell lines expressing both Fas and FAP-1 has been shown to induce apoptosis effectively .

- Sensitivity Restoration : In vitro studies demonstrate that treatment with Ac-SLV can restore sensitivity to Fas-mediated apoptosis in colon carcinoma cells that typically exhibit resistance due to high levels of FAP-1 expression .

Case Study 1: Colon Cancer Cells

A study evaluated the effects of Ac-SLV on colon adenocarcinoma cells. It was found that:

- FAP-1 Expression : 20 out of 28 samples expressed FAP-1, correlating with resistance to Fas-mediated apoptosis.

- Apoptosis Induction : Treatment with Ac-SLV significantly increased apoptotic rates when combined with anti-Fas antibodies, demonstrating its potential as a therapeutic agent against resistant tumors .

Case Study 2: Thymocyte Resistance

Another study focused on human thymocytes, which also exhibit resistance to Fas-mediated apoptosis due to FAP-1 expression. The introduction of synthetic Ac-SLV effectively abolished this resistance, highlighting its potential for broader applications in enhancing apoptotic signaling in various cell types .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

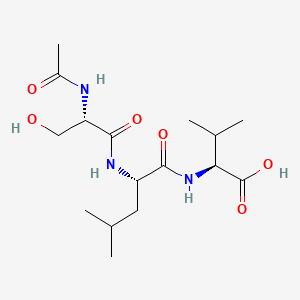

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O6/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIIRLCDJGETQD-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.